molecular formula C13H21NO2 B3091638 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime CAS No. 1217874-80-0

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime

Cat. No.: B3091638
CAS No.: 1217874-80-0
M. Wt: 223.31 g/mol
InChI Key: OJBHYQHZQDEUEM-SDNWHVSQSA-N
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Description

“1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime” is a chemical compound with the linear formula C10H17NO . It is related to “1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one”, also known as camphor . The molecular weight of this compound is 167.253 .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from its parent compound, “1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one”. The parent compound has a bicyclic structure with a ketone functional group . The oxime derivative would have an additional oxime functional group (–NOH) attached to the ketone.

Mechanism of Action

Target of Action

The primary target of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime is currently unknown. The compound shares structural similarities with camphor , which is known to have a variety of biological targets, including ion channels and receptors in the nervous system . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to camphor, it may interact with its targets in a similar manner, potentially binding to and modulating the activity of various proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,7,7-Trimethyl-bicyclo[22These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Properties

IUPAC Name

(E)-1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2)9-4-5-13(12,3)11(6-9)14-16-8-10-7-15-10/h9-10H,4-8H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBHYQHZQDEUEM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3CO3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/OCC3CO3)/C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime
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1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime
Reactant of Route 6
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